molecular formula C31H28N4O4S3 B12460452 2-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-N-[2-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide

2-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-N-[2-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide

Cat. No.: B12460452
M. Wt: 616.8 g/mol
InChI Key: URDQUTJRIBKBDT-UHFFFAOYSA-N
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Description

The compound “2-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-N-[2-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide” is a complex organic molecule featuring multiple functional groups, including amides, thioethers, and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of amide bonds, thioether linkages, and the incorporation of aromatic systems. A possible synthetic route could involve:

    Formation of the Naphthalen-2-ylamino Intermediate: Reacting naphthalene with an amine to form the naphthalen-2-ylamino group.

    Formation of the Benzothiazole Intermediate: Synthesizing the benzothiazole ring system through a cyclization reaction involving a thiol and an amine.

    Coupling Reactions: Using coupling reagents such as EDCI or DCC to form the amide bonds between the intermediates.

    Thioether Formation: Introducing the thioether linkages through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Using catalysts to enhance reaction rates and selectivity.

    Solvents: Choosing appropriate solvents to dissolve reactants and control reaction environments.

    Purification: Employing techniques such as chromatography and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide groups can be reduced to amines using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Nitro compounds, halogenated compounds.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology

Medicine

The compound may exhibit biological activity, making it a candidate for therapeutic applications.

Industry

Possible use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[2-(phenylamino)-2-oxoethyl]sulfanyl}-N-[2-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide
  • **2-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-N-[2-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide

Uniqueness

The presence of the naphthalen-2-ylamino group and the specific arrangement of functional groups in the compound may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets.

Properties

Molecular Formula

C31H28N4O4S3

Molecular Weight

616.8 g/mol

IUPAC Name

N-naphthalen-2-yl-2-[2-oxo-2-[[2-[2-oxo-2-(2-phenoxyethylamino)ethyl]sulfanyl-1,3-benzothiazol-6-yl]amino]ethyl]sulfanylacetamide

InChI

InChI=1S/C31H28N4O4S3/c36-28(32-14-15-39-25-8-2-1-3-9-25)20-41-31-35-26-13-12-24(17-27(26)42-31)34-30(38)19-40-18-29(37)33-23-11-10-21-6-4-5-7-22(21)16-23/h1-13,16-17H,14-15,18-20H2,(H,32,36)(H,33,37)(H,34,38)

InChI Key

URDQUTJRIBKBDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSCC(=O)NC4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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